molecular formula C15H22N2O2 B4562689 1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(4-METHYLPHENOXY)-1-ETHANONE

1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(4-METHYLPHENOXY)-1-ETHANONE

Cat. No.: B4562689
M. Wt: 262.35 g/mol
InChI Key: JWQGQLXHZZWUGB-UHFFFAOYSA-N
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Description

1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(4-METHYLPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of diazepanes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(4-METHYLPHENOXY)-1-ETHANONE typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and alkyl halides.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the diazepane ring with the phenoxy group through a condensation reaction, forming the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(4-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(4-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(4-CHLOROPHENOXY)-1-ETHANONE
  • 1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(4-FLUOROPHENOXY)-1-ETHANONE

Uniqueness

1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(4-METHYLPHENOXY)-1-ETHANONE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-13-4-6-14(7-5-13)19-12-15(18)17-9-3-8-16(2)10-11-17/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQGQLXHZZWUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(4-METHYLPHENOXY)-1-ETHANONE
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1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(4-METHYLPHENOXY)-1-ETHANONE

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